Cas no 88-65-3 (2-Bromobenzoic acid)

2-Bromobenzoic acid is a versatile organic compound with a bromine atom attached to a benzene ring. It is known for its excellent solubility in organic solvents and stability under normal conditions. This compound finds applications in the synthesis of pharmaceuticals, agrochemicals, and dyes due to its reactivity and the ease of substitution at the bromine position. Its structural simplicity and purity make it a preferred choice in chemical synthesis.
2-Bromobenzoic acid structure
2-Bromobenzoic acid structure
商品名:2-Bromobenzoic acid
CAS番号:88-65-3
MF:C7H5BrO2
メガワット:201.017401456833
MDL:MFCD00002402
CID:34475
PubChem ID:6940

2-Bromobenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-Bromobenzoic acid
    • O-BROMOBENZOIC ACID
    • RARECHEM AL BO 0014
    • 2-bromo-benzoicaci
    • Benzoic acid, o-bromo-
    • benzoicacid,2-bromo-
    • bromobenzoicacid
    • o-bromo-benzoicaci
    • 2-Brom-benzoic acid
    • 2-Bromobenzene carboxylic acid
    • o-Bromobenzoic Acid 2-Bromobenzoic Acid
    • O-BROMOBENZOIC ACID CRYSTALLINE
    • 2-BROMO BENZOIC ACID FOR SYNTHESIS
    • EINECS2
    • 2-bromobenzoate
    • 2-Brombenzoesure
    • 2-Bromobenzoic aicd
    • 2-bromo-5-benzoic acid
    • 2-BROMOANISOLE
    • 2-Br-Ph-COOH
    • Brombenzoicacid
    • BROMO BENZOIC ACID, O-
    • ortho-bromobenzoic acid
    • Benzoic acid, 2-bromo-
    • Bromobenzoic acid
    • 2-Bromo-benzoic acid
    • Benzoic acid, bromo-
    • AZ789TZS4L
    • XRXMNWGCKISMOH-UHFFFAOYSA-N
    • o-bromobenzoicacid
    • 7WV
    • o-bromo benzoic acid
    • PubChem3739
    • 2-bromo benzoic acid
    • AM81263
    • CS-W018527
    • LS-36194
    • 25638-04-4
    • 2-Bromobenzoicacid
    • InChI=1/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10
    • B0552
    • BBL025932
    • Z57825381
    • EN300-18290
    • 2-Bromobenzoic acid, Vetec(TM) reagent grade, 97%
    • STR04298
    • NCGC00336486-01
    • EINECS 201-848-6
    • AKOS000119014
    • AB00223
    • AE-641/00396046
    • F3034-0106
    • FT-0600392
    • C7H5BrO2
    • PS-5299
    • NSC 6976
    • STK399786
    • DTXSID3038690
    • CHEMBL115950
    • 88-65-3
    • MFCD00002402
    • 2-brombenzoesyre
    • AB10300
    • Q21099239
    • W-100394
    • UNII-AZ789TZS4L
    • BRN 0971266
    • AI3-03699
    • SCHEMBL49806
    • 2-Bromobenzoic acid, 97%
    • NSC-6976
    • NSC6976
    • AC-3084
    • SY003796
    • AB01330856-02
    • 2-Bromobenzoic acid (ACI)
    • Benzoic acid, o-bromo- (8CI)
    • Benzoic acid, 2-(bromocarbonyl)-
    • NSC 176122
    • DB-020710
    • NS00039285
    • o-Bromobenzoic Acid; NSC 176122; NSC 6976
    • MDL: MFCD00002402
    • インチ: 1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
    • InChIKey: XRXMNWGCKISMOH-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(Br)=CC=CC=1)O
    • BRN: 0971266

計算された属性

  • せいみつぶんしりょう: 199.94700
  • どういたいしつりょう: 199.947
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 無色単斜角柱結晶。
  • 密度みつど: 1.929(lit.)
  • ゆうかいてん: 147-150 °C (lit.)
  • ふってん: 296.4 °C at 760 mmHg
  • フラッシュポイント: >100℃
  • 屈折率: 1.6080 (estimate)
  • ようかいど: 95% ethanol: soluble100mg/mL, clear, colorless to yellow
  • すいようせい: びようようせい
  • PSA: 37.30000
  • LogP: 2.14730
  • じょうきあつ: >1 mmHg ( 20 °C)
  • かんど: 光に敏感
  • ようかいせい: エタノール、エーテル、アセトン、トリクロロメタン、熱水に溶けやすく、冷水に微溶解する。
  • 酸性度係数(pKa): 2.84(at 25℃)
  • 最大波長(λmax): 280(CH3CN)(lit.)

2-Bromobenzoic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36/37/38
  • セキュリティの説明: S26-S36-S24/25-S37/39
  • RTECS番号:DG4448035
  • 危険物標識: Xi
  • ちょぞうじょうけん:Store at room temperature
  • リスク用語:R36
  • TSCA:Yes
  • セキュリティ用語:5.1
  • 包装等級:II; III

2-Bromobenzoic acid 税関データ

  • 税関コード:29163900
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Bromobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A239277-25g
2-Bromobenzoic acid
88-65-3 98%
25g
$8.0 2025-02-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004991-25g
2-Bromobenzoic acid
88-65-3 98%
25g
¥29 2024-05-21
Chemenu
CM158740-1000g
2-Bromobenzoic acid
88-65-3 95+%
1000g
$153 2022-05-27
OTAVAchemicals
7119571920-250MG
2-bromobenzoic acid
88-65-3 95%
250MG
$115 2023-06-25
TRC
B680500-10g
2-Bromobenzoic Acid
88-65-3
10g
$ 138.00 2023-09-08
TRC
B680500-100g
2-Bromobenzoic Acid
88-65-3
100g
$ 190.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B108507-250g
2-Bromobenzoic acid
88-65-3 98%
250g
¥108.90 2023-09-04
Chemenu
CM158740-1000g
2-Bromobenzoic acid
88-65-3 95+%
1000g
$153 2021-06-16
Fluorochem
003019-100g
2-Bromobenzoic acid
88-65-3 97%
100g
£16.00 2022-03-01
Life Chemicals
F3034-0106-10g
2-Bromobenzoic acid
88-65-3 95%+
10g
$84.0 2023-09-06

2-Bromobenzoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium bromate ,  Sodium bisulfate monohydrate Solvents: Acetonitrile ;  20 min, reflux
リファレンス
NaBrO3/NaHSO4.H2O as a versatile reagent system for the oxidation of benzylic alcohols and aldehydes
Shirini, Farhad; Ali Zolfigol, Mohammad; Torabi, Shayesteh, Synthetic Communications, 2006, 36(19), 2833-2840

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  > 16 h, reflux
リファレンス
A transition metal free expedient approach for the C=C bond cleavage of arylidene Meldrum's acid and malononitrile derivatives
Suresh, Muthiah; Kumari, Anusueya; Singh, Raj Bahadur, Tetrahedron, 2019, 75(41),

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Tetrabutylphosphonium bromide Solvents: Chlorobenzene ,  Water ;  3.5 h, 80 °C
リファレンス
TBHP/n-Bu4PBr-Promoted Oxidative Cross-Dehydrogenative Coupling of Aryl Methanols: A Facile Synthesis of Symmetrical Carboxylic Anhydride Derivatives
Adib, Mehdi; Pashazadeh, Rahim, Synlett, 2018, 29(1), 136-140

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Acetone ;  9 h, rt
リファレンス
Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids
Shi, Hongwei; Li, Jun; Wang, Tao; Rudolph, Matthias; Hashmi, A. Stephen K., Green Chemistry, 2022, 24(15), 5835-5841

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Galactose oxidase ,  Xanthine dehydrogenase Solvents: Acetonitrile ,  Water ;  16 h, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Catalytic bio-chemo and bio-bio tandem oxidation reactions for amide and carboxylic acid synthesis
Bechi, Beatrice; Herter, Susanne; McKenna, Shane; Riley, Christopher; Leimkuhler, Silke; et al, Green Chemistry, 2014, 16(10), 4524-4529

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Betaine chloride Solvents: Water ;  4 h, 100 °C
リファレンス
An efficient and chemical oxidants-free protocol of synthesizing carboxylic acids from aldehydes catalyzed by the betaine-fatty acids ionic liquid derived from vegetable oil
Nordin, Nurhamizah; Ismail, Mohd Hafiz; Ramlee, Muhammad Zulhilmi; A. Jalil, Mohd Azlien; Yong, Fu-Siong Julius; et al, Catalysis Today, 2023, 424,

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  5 min, 180 °C
リファレンス
DMSO/I2 mediated C-C bond cleavage of α-ketoaldehydes followed by C-O bond formation: a metal-free approach for one-pot esterification
Venkateswarlu, Vunnam; Aravinda Kumar, K. A.; Gupta, Sorav; Singh, Deepika; Vishwakarma, Ram A.; et al, Organic & Biomolecular Chemistry, 2015, 13(29), 7973-7978

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
[Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation
Wang, Xiao-Yan; Shang, Zhen-Peng; Zha, Gao-Feng; Chen, Xiao-Qing; Bukhari, Syed Nasir Abbas; et al, Tetrahedron Letters, 2016, 57(50), 5628-5631

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium bisulfate ,  Tungstate ,  2996897-65-3 Solvents: Water ;  7 h, 110 °C
リファレンス
Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42- Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework
You, Bingxin; Cheng, Zeliang; Tian, Yuyang; Wang, Shaolei; Wang, Baolin, Catalysts, 2023, 13(9),

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Cobalt diacetate ,  Hydrogen bromide Solvents: Acetic acid
リファレンス
Autoxidation reactions catalyzed by cobalt acetate bromide
Hay, Allan S.; Blanchard, Harry S., Canadian Journal of Chemistry, 1965, 43(5), 1306-17

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Oxygen Catalysts: 1,1′-Binaphthyl (Pt nanoparticle-bound) Solvents: Water ;  30 h, 80 °C
リファレンス
Selective oxidation of alkylarenes to aromatic acids/ketone in water by using reusable binaphthyl stabilized Pt nanoparticles (Pt-BNP) as catalyst
Saha, Rajib; Sekar, Govindasamy, Applied Catalysis, 2019, 250, 325-336

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Cleavage of Carboxylic Esters by Aluminum and Iodine
Sang, Dayong ; Yue, Huaxin; Fu, Yang; Tian, Juan, Journal of Organic Chemistry, 2021, 86(5), 4254-4261

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  9 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditions
Soni, Sonam; Koley, Suvajit; Singh, Maya Shankar, Tetrahedron Letters, 2017, 58(25), 2512-2516

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Potassium tert-butoxide Solvents: Water ;  rt; 8 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Efficient method for the oxidation of aldehydes and diols with tert-butyl hydroperoxide under transition metal-free conditions
Shaikh, Tanveer Mahammadali; Hong, Fung-E., Tetrahedron, 2013, 69(42), 8929-8935

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Cupric chloride ,  1H-Imidazolium, 1-methyl-3-[3-[[2-(1-methyl-1H-imidazolium-3-yl)ethyl]amino]-3-o… Solvents: Water ;  25 °C; 48 min, 25 °C
リファレンス
A novel CuCl2/BIL catalyst for direct oxidation of alcohol to acid at ambient temperature
Karthikeyan, Parasuraman; Aswar, Sachin Arunrao; Muskawar, Prashant Narayan; Bhagat, Pundlik Rambhau; Kumar, S. Senthil, Catalysis Communications, 2012, 26, 189-193

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iron oxide (Fe3O4) ,  Vanadyl Solvents: Water ;  14 h, rt
リファレンス
Catalytic C-H aerobic and oxidant-induced oxidation of alkylbenzenes (including toluene derivatives) over VO2+ immobilized on core-shell Fe3O4@SiO2 at room temperature in water
Mohammadpour, Pegah; Safaei, Elham, RSC Advances, 2020, 10(40), 23543-23553

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Acetonitrile ;  12 h, 1 atm, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Light and oxygen-enabled sodium trifluoromethanesulfinate-mediated selective oxidation of C-H bonds
Zhu, Xianjin; Liu, Yong; Liu, Can; Yang, Haijun; Fu, Hua, Green Chemistry, 2020, 22(13), 4357-4363

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ferric chloride hexahydrate Solvents: Water ;  1 h, rt
1.2 Reagents: Sodium hydroxide ;  10 h, 80 °C
リファレンス
Iron-Catalyzed Oxidative Cleavage of Olefins and Alkynes to Carboxylic Acids with Aqueous tert-Butyl Hydroperoxide
Shaikh, Tanveer Mahamadali; Hong, Fung-E., Advanced Synthesis & Catalysis, 2011, 353(9), 1491-1496

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
リファレンス
A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols
Zhu, Xianjin; Liu, Can; Liu, Yong; Yang, Haijun; Fu, Hua, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446

2-Bromobenzoic acid Raw materials

2-Bromobenzoic acid Preparation Products

2-Bromobenzoic acid サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:88-65-3)2-Bromobenzoic acid
注文番号:CL11195
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:31
価格 ($):discuss personally

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